Lipophilicity Control: 1.2–1.3 Log Unit Higher Hydrophilicity Compared to the 3-Hydroxy Analog
The target compound exhibits an XLogP3 of 0.1 [1], which is 1.25 log units lower (more hydrophilic) than the 3-hydroxy analog tert-butyl 3-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1308384-31-7, LogP = 1.35) . Compared to the 4,4-regioisomer (CAS 1416984-76-3, XLogP = 0.955) , the target compound is 0.86 log units more hydrophilic. This differential places the target compound closer to the optimal CNS drug-like LogP range (1–3), potentially offering a superior balance between passive permeability and aqueous solubility for oral absorption optimization [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 (PubChem computed) |
| Comparator Or Baseline | 3-Hydroxy analog (CAS 1308384-31-7): LogP = 1.3453 (Chemsrc); 4,4-Regioisomer (CAS 1416984-76-3): XLogP = 0.955 (Dempochem) |
| Quantified Difference | ΔLogP = -1.25 vs. 3-hydroxy analog; ΔLogP = -0.86 vs. 4,4-regioisomer |
| Conditions | Computed partition coefficients: PubChem XLogP3 3.0 algorithm for target and 4,4-regioisomer; Chemsrc reported LogP for 3-hydroxy analog. |
Why This Matters
Procurement of the correct analog ensures the designed lipophilicity window is maintained; a 1.25 log unit shift can alter membrane permeability and oral bioavailability predictions in lead optimization.
- [1] PubChem Compound Summary for CID 82664676, tert-Butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82664676 (accessed 2026). View Source
